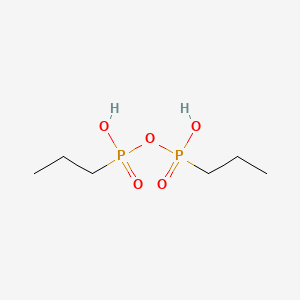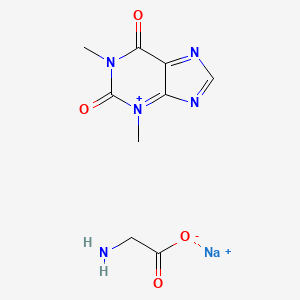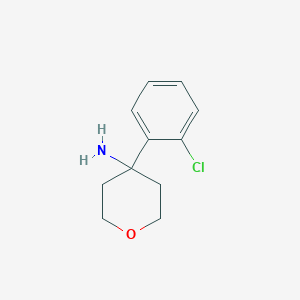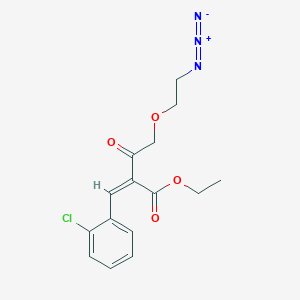![molecular formula C16H33IOSi B15124440 (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane is a complex organosilicon compound This compound is characterized by its unique structure, which includes an iodinated vinyl group and a silane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane typically involves multiple steps. One common route starts with the iodination of an appropriate alkene to introduce the iodoethenyl group. This is followed by the formation of the silane moiety through a hydrosilylation reaction. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the addition of the silane group to the alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction results in the formation of ethyl-substituted silanes.
科学研究应用
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane involves its interaction with specific molecular targets. The iodoethenyl group can participate in halogen bonding, while the silane moiety can engage in silicon-oxygen interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-bromoethenyl]-3-methylheptyl]oxy]dimethyl-silane
- (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-chloroethenyl]-3-methylheptyl]oxy]dimethyl-silane
Uniqueness
Compared to its brominated and chlorinated analogs, (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane exhibits unique reactivity due to the presence of the iodine atom. Iodine is more polarizable and can form stronger halogen bonds, which can enhance the compound’s interactions with biological targets and catalytic systems.
属性
分子式 |
C16H33IOSi |
|---|---|
分子量 |
396.42 g/mol |
IUPAC 名称 |
tert-butyl-[(E)-1-iodo-5-methylnon-1-en-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H33IOSi/c1-8-9-10-14(2)13-15(11-12-17)18-19(6,7)16(3,4)5/h11-12,14-15H,8-10,13H2,1-7H3/b12-11+ |
InChI 键 |
QFBSVKRPHXZAED-VAWYXSNFSA-N |
手性 SMILES |
CCCCC(C)CC(/C=C/I)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CCCCC(C)CC(C=CI)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



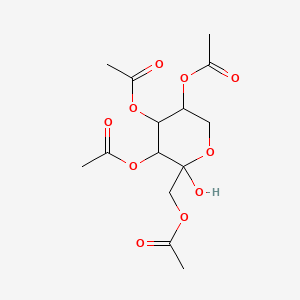

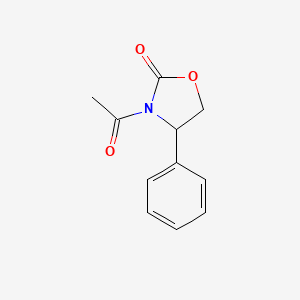
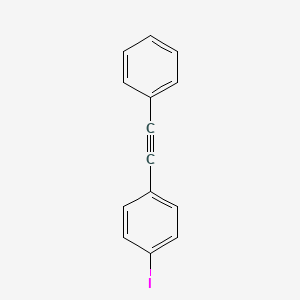
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)

